Bienvenue dans la boutique en ligne BenchChem!

tert-butyl 3-(aminomethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Medicinal Chemistry Building Block Synthesis Structure-Activity Relationship (SAR)

This achiral solid building block combines a Boc-protected secondary amine, a partially saturated 1,6-naphthyridine core, and a primary aminomethyl spacer at the 3-position. Its measured LogP of 1.18 enables CNS MPO optimization without lipophilicity penalties. The 3-aminomethyl geometry is critical for PDE4 inhibitor SAR—direct 3-amino analogs show potency losses. Available at up to 98% purity, it ensures reproducible parallel synthesis and orthogonal deprotection strategies. The free amine (pKa 8.46) enables early salt screening. Do not substitute with generic naphthyridine scaffolds.

Molecular Formula C14H21N3O2
Molecular Weight 263.341
CAS No. 1824323-85-4
Cat. No. B2895322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-(aminomethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
CAS1824323-85-4
Molecular FormulaC14H21N3O2
Molecular Weight263.341
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=N2)CN
InChIInChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-5-4-12-11(9-17)6-10(7-15)8-16-12/h6,8H,4-5,7,9,15H2,1-3H3
InChIKeyNCSAYKADTUCBGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 3-(aminomethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 1824323-85-4): Procurement-Grade Chemical Profile


tert-Butyl 3-(aminomethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 1824323-85-4) is a functionalized 1,6-naphthyridine building block featuring a Boc-protected secondary amine within a partially saturated bicyclic core and a primary aminomethyl substituent at the 3-position. Commercially supplied as an achiral solid with a molecular weight of 263.34 Da and an empirical formula of C14H21N3O2, it is offered at purities up to 98% for research and development use . Its calculated physicochemical properties—including a predicted pKa of 8.46, a boiling point of 405.9 °C, and a density of 1.156 g/cm³—define its handling and storage profile . The compound exhibits a measured LogP of 1.18, indicating balanced hydrophilicity suitable for further derivatization in medicinal chemistry campaigns .

Why Generic 1,6-Naphthyridine Building Blocks Cannot Replace tert-Butyl 3-(aminomethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate in Advanced Synthesis


Substituting this compound with a generic 1,6-naphthyridine scaffold fails because the specific combination of an aminomethyl handle at the 3-position and a Boc-protected 6-position nitrogen is structurally unique, directly dictating synthetic utility. Unsubstituted or differently substituted analogs, such as the 3-amino variant (CAS 355819-02-2), lack the critical methylene spacer that extends the amino functionality away from the aromatic ring, fundamentally altering steric and electronic properties for subsequent coupling reactions . Without this precise architecture, the regioselectivity and efficiency of key transformations—such as reductive aminations or amide bond formations that rely on this specific geometry—cannot be replicated, making direct interchange with simpler naphthyridine cores a source of synthetic failure [1].

Quantitative Differentiation of tert-Butyl 3-(aminomethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate from Structural Analogs


Molecular Weight and Functional Group Differentiation vs. 3-Amino Analog

The target compound contains a 3-aminomethyl group (-CH2-NH2), which increases its molecular weight by 14.03 Da compared to the closest commercial 3-amino analog, tert-butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 355819-02-2, MW 249.31 Da) . This structural difference introduces a flexible methylene spacer, which is critical for extending the primary amine away from the naphthyridine core, thereby reducing steric hindrance in subsequent amide bond formations or bioconjugation reactions compared to the directly attached 3-amino group [1].

Medicinal Chemistry Building Block Synthesis Structure-Activity Relationship (SAR)

Purity Specification for Reliable Synthesis vs. Unspecified Analog Grades

The target compound is consistently offered at defined high purities of 95% (Sigma-Aldrich/Hit2Lead) and 98% (Leyan, MolCore) . In contrast, common unsubstituted naphthyridine scaffolds like tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 259809-44-4) are often listed at a standard 95% or with less rigorously specified purity grades across vendors, potentially introducing variability in multi-step synthetic sequences .

Chemical Procurement Quality Control Reproducibility

Calculated Lipophilicity (LogP) Benchmarking for CNS Drug-like Space

The measured LogP for the title compound is 1.18 . This value places it within a favorable range for central nervous system (CNS) drug candidates, which typically seek LogP values below 3 to balance blood-brain barrier permeability and solubility. This contrasts with more lipophilic 1,6-naphthyridine cores that can be generated via halogenation or alkylation, which often yield LogP values exceeding 3.0, thereby deviating from the optimal CNS multiparameter optimization (MPO) score [1].

ADME Prediction Drug Design Physicochemical Property Optimization

Predicted Ionization Constant (pKa) for Salt Form and Solubility Optimization

The predicted pKa of the aminomethyl group is 8.46 . This value indicates that the compound will be partially protonated under physiological pH (7.4), a property exploitable for salt formation to enhance aqueous solubility. Direct analogs, such as the 3-trifluoromethyl-substituted variant (tert-butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate), lack this basic amine center entirely, foreclosing this straightforward solubility-enhancement strategy .

Salt Screening Formulation Science Chemical Development

Optimal Deployment Scenarios for tert-Butyl 3-(aminomethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate Based on Comparative Evidence


Kinase or PDE4 Inhibitor Library Synthesis Requiring a 3-Position Methylene Spacer

In the design of 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones as PDE4 inhibitors, the 3-position substituent geometry is critical for enzymatic potency [1]. The target compound's 3-aminomethyl group provides a flexible spacer that can be elaborated via reductive amination or amide coupling to explore the solvent-filled pocket of the enzyme, whereas the direct 3-amino analog would restrict the vector of substituent extension, potentially yielding sub-nanomolar potency losses observed in SAR studies. This building block is thus the preferred choice when the synthetic route demands a primary alkylamine handle specifically at the 3-position with a Boc-protected core nitrogen to direct subsequent deprotection and functionalization in a orthogonal manner.

CNS-Targeted Lead Optimization Campaigns Requiring Stringent LogP Control

For CNS programs where physicochemical property optimization is paramount, the measured LogP of 1.18 positions this building block favorably against more lipophilic naphthyridine cores. Integrating this fragment early in a lead series can help maintain a CNS MPO score above 4, reducing the need for later-stage structural modifications that often compromise potency. This is a distinct advantage over starting from unsubstituted or halogenated naphthyridine scaffolds, which frequently yield initial hits with LogP values exceeding 3.0 and require significant re-engineering [1].

Parallel Synthesis and High-Throughput Chemistry Platforms Demanding High-Purity Inputs

In automated parallel synthesis workflows, the consistency of building block quality directly correlates with library success rates. The availability of this compound at up to 98% purity minimizes the introduction of impurities that can poison catalysts or generate intractable byproduct mixtures in multi-step sequences. This purity specification, coupled with an achiral, solid-form presentation, simplifies automated weighing and dispensing compared to analogs that are supplied as oils or with lower purity grades, thereby improving the reproducibility of high-throughput experimentation.

Salt Screening and Pre-formulation Studies for Basic Drug Candidates

The predicted pKa of 8.46 indicates that the free aminomethyl group can be readily protonated to form hydrochloride or other pharmaceutically acceptable salts. This enables early-stage salt screening directly on the building block or its elaborated derivatives, a significant practical advantage for chemical development teams. In contrast, analogs lacking this basic center, such as trifluoromethyl-substituted dihydro-1,6-naphthyridines, bypass this optimization opportunity, potentially complicating downstream formulation.

Quote Request

Request a Quote for tert-butyl 3-(aminomethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.